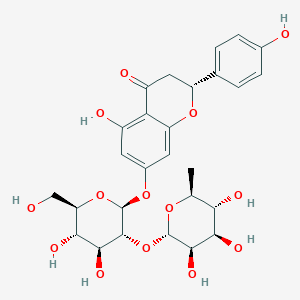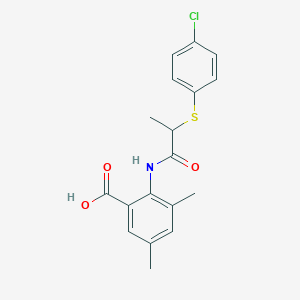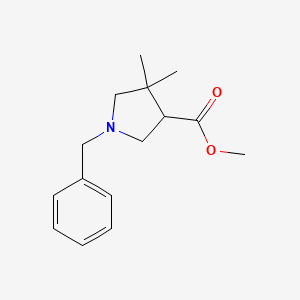
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as 2-chloro-4-fluorophenylprop-2-en-1-one, is an important organic compound in the field of organic chemistry. It is a colorless liquid with a boiling point of 134-136°C and a melting point of -65°C. It is used as a reagent in organic synthesis, and is used in the manufacture of pharmaceuticals, agrochemicals, and other organic products.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic products. Additionally, it has been used to study the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to study the effects of environmental pollutants on living organisms.
Wirkmechanismus
The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, it may inhibit the activity of certain receptors, including those responsible for pain and inflammation.
Biochemical and Physiological Effects
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of certain receptors, including those responsible for pain and inflammation. Additionally, it has been shown to have an effect on the activity of the immune system, as well as to have an effect on the growth and development of cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound, with a boiling point of 134-136°C and a melting point of -65°C. Additionally, it is relatively inexpensive and readily available. However, it is also toxic, and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one. These include further research into its mechanism of action and the biochemical and physiological effects it has on living organisms, as well as the development of new synthetic methods for its synthesis. Additionally, further research could be conducted into its potential applications in the manufacture of pharmaceuticals, agrochemicals, and other organic products.
Synthesemethoden
The synthesis of (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one is usually accomplished through a two-step process. The first step involves the reaction of (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenol with an alkyl halide in the presence of a base, such as sodium hydroxide, to form the corresponding alkyl ester. The second step involves the hydrolysis of the alkyl ester with aqueous acid, such as hydrochloric acid, to form the desired product.
Eigenschaften
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-10H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNTUTWLYWEEGK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


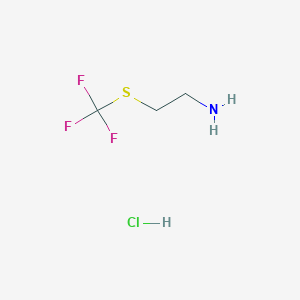
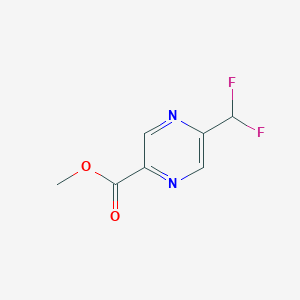
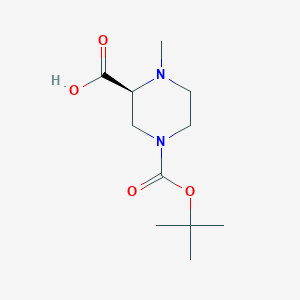
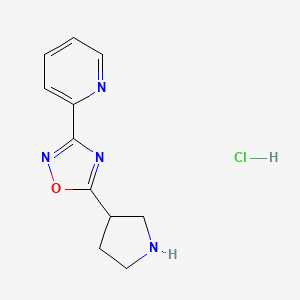
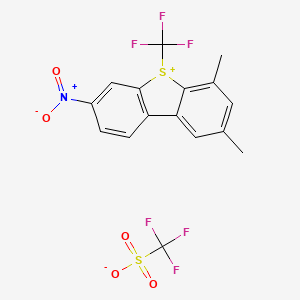
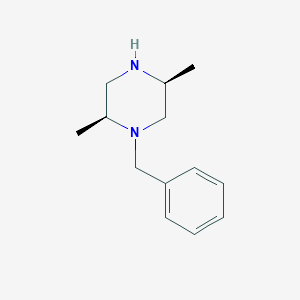


![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)

